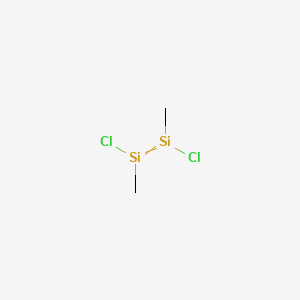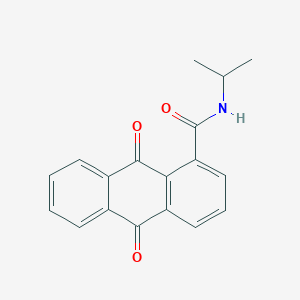
9,10-Dioxo-N-(propan-2-YL)-9,10-dihydroanthracene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dioxo-N-(propan-2-YL)-9,10-dihydroanthracene-1-carboxamide is a synthetic organic compound that belongs to the anthracene family This compound is characterized by the presence of a carboxamide group attached to the anthracene core, which is further substituted with a propan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-N-(propan-2-YL)-9,10-dihydroanthracene-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the primary starting material.
Oxidation: Anthracene is oxidized to form 9,10-anthraquinone using an oxidizing agent such as potassium dichromate in the presence of sulfuric acid.
Amidation: The 9,10-anthraquinone is then reacted with isopropylamine to introduce the propan-2-yl group and form the carboxamide derivative. This reaction is typically carried out under reflux conditions in an organic solvent such as toluene.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of anthracene are oxidized using industrial oxidizing agents.
Continuous Amidation: The amidation reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Dioxo-N-(propan-2-YL)-9,10-dihydroanthracene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound back to its dihydro form.
Substitution: The carboxamide group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Higher oxidation state derivatives such as anthraquinone derivatives.
Reduction: Dihydro derivatives of the compound.
Substitution: Various substituted carboxamide derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Dioxo-N-(propan-2-YL)-9,10-dihydroanthracene-1-carboxamide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials and dyes.
Wirkmechanismus
The mechanism of action of 9,10-Dioxo-N-(propan-2-YL)-9,10-dihydroanthracene-1-carboxamide involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activity by binding to the active site.
Modulate Pathways: Influence cellular signaling pathways by interacting with receptors or other proteins.
Induce Apoptosis: Trigger programmed cell death in cancer cells through mitochondrial pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthraquinone: A precursor in the synthesis of 9,10-Dioxo-N-(propan-2-YL)-9,10-dihydroanthracene-1-carboxamide.
9,10-Dihydroanthracene: A reduced form of anthracene with similar structural features.
Anthracene-1-carboxamide: A related compound with a carboxamide group attached to the anthracene core.
Eigenschaften
CAS-Nummer |
53453-75-1 |
|---|---|
Molekularformel |
C18H15NO3 |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
9,10-dioxo-N-propan-2-ylanthracene-1-carboxamide |
InChI |
InChI=1S/C18H15NO3/c1-10(2)19-18(22)14-9-5-8-13-15(14)17(21)12-7-4-3-6-11(12)16(13)20/h3-10H,1-2H3,(H,19,22) |
InChI-Schlüssel |
LEHJPILZFYPIFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



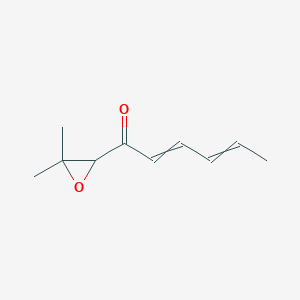
![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)
![1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one](/img/structure/B14656242.png)
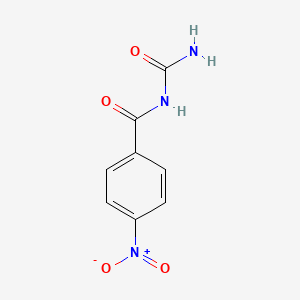

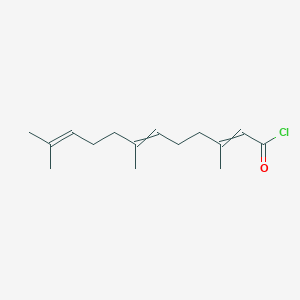
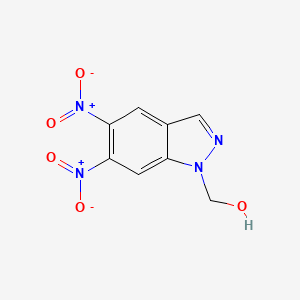
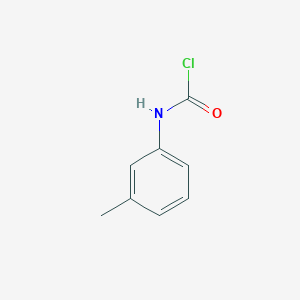


![Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14656290.png)

